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Introduction
SH-1028 is a potent and irreversible third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy in overcoming T790M-

mediated resistance in non-small cell lung cancer (NSCLC), a common challenge with earlier-

generation EGFR inhibitors. SH-1028 exhibits a pyrimidine-based structure and, like

osimertinib, is designed to selectively target mutant forms of EGFR while sparing the wild-type

(WT) form, thereby potentially reducing off-target effects and associated toxicities. This

application note provides an overview of SH-1028, its mechanism of action, and detailed

protocols for its application in high-throughput screening (HTS) to identify and characterize

novel EGFR inhibitors.

Mechanism of Action
SH-1028 functions as an irreversible inhibitor of EGFR by forming a covalent bond with the

cysteine-797 residue located in the ATP-binding site of the kinase domain. This covalent

modification permanently inactivates the receptor, leading to the inhibition of downstream

signaling pathways that are crucial for tumor cell proliferation and survival. Preclinical studies

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15140423#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


have shown that SH-1028 and its primary metabolite, Imp3, continuously suppress EGFR

phosphorylation.

Quantitative Data Summary
The inhibitory activity of SH-1028 against various EGFR mutations has been determined

through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below, highlighting its potency and selectivity.

EGFR Mutation IC50 (nmol/L)

L858R 2.35

L861Q 13

L858R/T790M 0.55

d746–750 1.6

d746–750/T790M 0.84

Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to

its ligand (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to

autophosphorylation of tyrosine residues in the cytoplasmic domain, which then serve as

docking sites for various signaling proteins. The activation of these downstream pathways,

primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promotes cell

proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its

constitutive activation, driving uncontrolled cell growth. SH-1028 inhibits this signaling cascade

at its origin by blocking the kinase activity of EGFR.
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EGFR Signaling Pathway and Inhibition by SH-1028

High-Throughput Screening (HTS) Experimental
Workflow
A typical HTS campaign to identify novel EGFR inhibitors involves several stages, from primary

screening of a large compound library to secondary assays for hit confirmation and

characterization. The workflow is designed to efficiently identify potent and selective inhibitors.
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Primary HTS:
Large Compound Library Screening

(e.g., Biochemical Assay)

Hit Identification:
Selection of Compounds with

Significant Inhibition

Dose-Response Analysis:
Determine IC50 Values of Hits

Secondary Assays:
- Orthogonal Biochemical Assays

- Cell-Based Assays

Selectivity Profiling:
Screen against Wild-Type EGFR

and other Kinases

Lead Optimization
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High-Throughput Screening Workflow for EGFR Inhibitors

Experimental Protocols
Two common types of assays are employed in HTS campaigns for kinase inhibitors:

biochemical assays and cell-based assays.
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Biochemical HTS Assay: LanthaScreen™ Eu-Kinase
Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay for measuring the binding of test compounds to the EGFR kinase domain.

Objective: To identify compounds that directly bind to the ATP-binding site of mutant EGFR

(e.g., L858R/T790M).

Materials:

Recombinant EGFR (L858R/T790M) enzyme

LanthaScreen™ Eu-anti-pY antibody

Alexa Fluor™ 647-labeled kinase tracer

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Test compounds (dissolved in DMSO)

384-well, low-volume, non-binding microplates

Plate reader capable of TR-FRET measurements

Protocol:

Compound Plating: Dispense 100 nL of test compounds at various concentrations into the

wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

Enzyme and Tracer Preparation: Prepare a solution of EGFR enzyme and the Alexa Fluor™

647-labeled tracer in assay buffer.

Dispensing Enzyme/Tracer Mix: Add 5 µL of the enzyme/tracer mixture to each well of the

compound plate.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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Antibody Preparation: Prepare a solution of the LanthaScreen™ Eu-anti-pY antibody in

assay buffer.

Dispensing Antibody: Add 5 µL of the antibody solution to each well.

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at 665 nm and 615 nm following excitation at 340 nm.

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Determine the percent inhibition for each compound and calculate IC50 values for active

compounds.

Cell-Based HTS Assay: Cell Proliferation Assay
This protocol outlines a method to assess the ability of test compounds to inhibit the

proliferation of cancer cells harboring specific EGFR mutations.

Objective: To determine the cytotoxic or cytostatic effect of test compounds on EGFR-

dependent cancer cell lines (e.g., NCI-H1975, which expresses the L858R/T790M double

mutation).

Materials:

NCI-H1975 cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compounds (dissolved in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay reagent

384-well, clear-bottom, white-walled microplates

Luminometer plate reader

Protocol:
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Cell Seeding: Seed NCI-H1975 cells into 384-well plates at a density of 2,000 cells per well

in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Compound Addition: Add 100 nL of test compounds at various concentrations to the cell

plates. Include vehicle control (DMSO) wells.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2

minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the

luminescent signal.

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Normalize the data to the vehicle control wells and calculate the percent

inhibition of cell proliferation. Determine the GI50 (concentration for 50% inhibition of growth)

for active compounds.
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1. Seed EGFR-mutant
cancer cells in 384-well plates

2. Add test compounds
at various concentrations

3. Incubate for 72 hours

4. Add cell viability reagent
(e.g., CellTiter-Glo®)

5. Measure luminescence

6. Calculate % inhibition
and determine GI50
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Cell-Based HTS Assay Workflow

Conclusion
SH-1028 serves as a valuable tool and reference compound in high-throughput screening

campaigns aimed at discovering novel third-generation EGFR inhibitors. The protocols outlined

in this application note provide robust and reproducible methods for both biochemical and cell-

based screening. By employing these assays, researchers can effectively identify and

characterize new chemical entities with the potential to overcome acquired resistance to

existing EGFR-targeted therapies in NSCLC and other cancers.
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To cite this document: BenchChem. [Application of SH-1028 in High-Throughput Screening].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140423/docs#application-of-sh-1028-in-high-
throughput-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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